molecular formula C7H3BrFIN2 B3196463 7-bromo-4-fluoro-3-iodo-2H-indazole CAS No. 1000342-12-0

7-bromo-4-fluoro-3-iodo-2H-indazole

Cat. No.: B3196463
CAS No.: 1000342-12-0
M. Wt: 340.92 g/mol
InChI Key: RLJHUUKWNIRZOK-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoro-3-iodo-2H-indazole is a halogen-rich indazole derivative characterized by bromine (Br), fluorine (F), and iodine (I) substituents at positions 7, 4, and 3, respectively. The compound’s molecular formula is C₇H₃BrFIN₂, with a molecular weight of 340.92 g/mol . Its synthesis typically involves halogenation and coupling reactions, as seen in related indazole derivatives. For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine employs hydrazine monohydrate to cyclize nitrile precursors under thermal conditions , while iodination may require metal catalysts like palladium for Suzuki-Miyaura couplings .

The compound’s halogen substituents influence its electronic properties, solubility, and reactivity. Bromine and iodine enhance molecular polarizability, making it a candidate for drug discovery intermediates, particularly in antiviral or anticancer research .

Properties

IUPAC Name

7-bromo-4-fluoro-3-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIN2/c8-3-1-2-4(9)5-6(3)11-12-7(5)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJHUUKWNIRZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2C(=C1)Br)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292910
Record name 7-Bromo-4-fluoro-3-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-12-0
Record name 7-Bromo-4-fluoro-3-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-fluoro-3-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-fluoro-3-iodo-2H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes:

Industrial Production Methods

Industrial production of 7-bromo-4-fluoro-3-iodo-2H-indazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of methoxy or tert-butyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-4-fluoro-3-iodo-2H-indazole is used as a building block for the synthesis of more complex molecules. Its unique halogenation pattern allows for selective functionalization, making it valuable in organic synthesis .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Indazole derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents .

Industry

In the industrial sector, 7-bromo-4-fluoro-3-iodo-2H-indazole can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 7-bromo-4-fluoro-3-iodo-2H-indazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

6-Bromo-4-fluoro-3-iodo-1H-indazole

  • Structure : Positional isomer with bromine at position 6 instead of 5.
  • Molecular Formula : C₇H₃BrFIN₂ (identical to the target compound).
  • Key Differences: Altered regiochemistry affects steric interactions and electronic distribution. CAS No.: 887568-00-5 vs. undetermined for the 7-bromo analog .

4-Bromo-7-fluoro-1H-indazole

  • Structure : Bromine and fluorine swapped at positions 4 and 6.
  • Molecular Formula : C₇H₄BrFN₂ (lacks iodine at position 3).
  • Key Differences: Reduced molecular weight (230.04 g/mol) due to absence of iodine .
  • Synthesis : Prepared via direct halogenation, similar to ’s method for chloro analogs .

N-(7-Bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide

  • Structure : Features a methanesulfonamide group at position 3 instead of iodine.
  • Molecular Formula : C₉H₈BrFN₃O₂S.
  • Key Differences :
    • Sulfonamide moiety enhances hydrogen-bonding capacity.
    • Methylation at N1 increases steric bulk compared to the 2H tautomer .
  • Applications: Potential protease inhibitor scaffold, differing from the iodo analog’s halogen-mediated interactions .

7-Bromo-4-chloro-1H-indazol-3-amine

  • Structure : Chlorine replaces fluorine at position 4; amine at position 3.
  • Molecular Formula : C₇H₅BrClN₃.
  • Key Differences :
    • Chlorine’s smaller atomic radius reduces steric hindrance compared to fluorine.
    • Amine group enables nucleophilic reactivity, unlike iodine’s electrophilic nature .
  • Synthesis : Achieved in 95% yield via hydrazine cyclization .

3-Bromo-6-Chloro-2-Fluorobenzonitrile

  • Structure : Benzonitrile precursor with halogens at positions 3, 6, and 2.
  • Molecular Formula : C₇H₂BrClFN.
  • Key Differences :
    • Nitrile group enables conversion to indazoles via cyclization with hydrazine .
    • Commercial availability at $207/g highlights cost challenges for scaled synthesis .

Research Implications

The halogen arrangement in 7-bromo-4-fluoro-3-iodo-2H-indazole offers unique advantages:

  • Iodine’s polarizability enhances binding to electron-rich biological targets .
  • Fluorine’s electronegativity improves metabolic stability compared to chloro analogs .
  • Bromine vs. Chlorine : Bromine’s larger size may improve hydrophobic interactions in enzyme pockets .

Contrastingly, analogs like 4-bromo-7-fluoro-1H-indazol-3-amine prioritize amine-mediated reactivity, underscoring the trade-off between halogen diversity and functional group versatility .

Biological Activity

7-Bromo-4-fluoro-3-iodo-2H-indazole is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as an anticancer and anti-inflammatory agent. This article delves into the biological activity of 7-bromo-4-fluoro-3-iodo-2H-indazole, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C7_7H3_3BrF I N2_2
Molecular Weight: 340.92 g/mol
CAS Number: 1000342-12-0
IUPAC Name: 7-bromo-4-fluoro-3-iodo-2H-indazole

The biological activity of 7-bromo-4-fluoro-3-iodo-2H-indazole is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound has shown promise as an inhibitor of extracellular signal-regulated kinase (ERK1/2), a key player in cell proliferation and survival pathways.

Key Findings:

  • Inhibition of ERK1/2 Activity : Research indicates that derivatives of indazole, including 7-bromo-4-fluoro-3-iodo-2H-indazole, exhibit significant inhibitory effects on ERK1/2 with IC50_{50} values ranging from 9.3 ± 3.2 nM to 25.8 ± 2.3 nM in cellular assays .
  • Antitumor Activity : In clinical evaluations, compounds with similar structures have demonstrated antitumor activity against BRAFV600-mutant melanoma, suggesting potential therapeutic applications for this indazole derivative .

Structure-Activity Relationships (SAR)

The SAR analysis of indazole derivatives indicates that the presence and position of halogen substituents significantly influence their biological activity. For instance, the unique halogenation pattern of 7-bromo-4-fluoro-3-iodo-2H-indazole enhances its reactivity and selectivity towards specific biological targets.

Table: Structure-Activity Relationship Insights

CompoundIC50_{50} (nM)Biological Activity
7-Bromo-4-fluoro-3-iodo9.3 - 25.8ERK1/2 inhibition
Similar Indazole Derivative A~20Antitumor activity
Similar Indazole Derivative B~720IDO1 inhibitory activity

Case Studies

Several studies have explored the biological activities associated with indazole derivatives:

  • Anticancer Properties : A study evaluated various indazole derivatives for their effects on cancer cell lines, revealing that certain compounds exhibited significant growth inhibition . The study emphasized the role of halogen substitutions in enhancing anticancer efficacy.
  • Inflammatory Response Modulation : Research indicated that indazole derivatives could modulate inflammatory responses by inhibiting specific kinases involved in inflammatory signaling pathways . This suggests potential applications in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-4-fluoro-3-iodo-2H-indazole
Reactant of Route 2
7-bromo-4-fluoro-3-iodo-2H-indazole

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